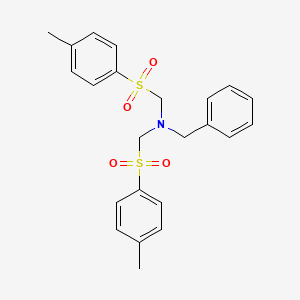

phenyl-N,N-bis(tosylmethyl)methanamine

Description

Contextualization within the Landscape of Substituted Tertiary Amines and Organosulfones

The phenyl-N,N-bis(tosylmethyl)methanamine molecule incorporates two key functional groups that define its chemical character: a substituted tertiary amine and organosulfone groups.

Substituted Tertiary Amines:

Tertiary amines are a class of organic compounds derived from ammonia (B1221849) where all three hydrogen atoms are replaced by organic substituents. byjus.com They are characterized by a nitrogen atom bonded to three carbon atoms, which in the case of this compound are a phenyl group and two methylene (B1212753) groups of the tosylmethyl substituents. The nitrogen atom in a tertiary amine possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. libretexts.org However, the steric hindrance around the nitrogen atom, influenced by the bulky tosylmethyl and phenyl groups, can modulate its reactivity. The development of novel methods for the synthesis of tertiary amines remains an active area of research due to their prevalence in pharmaceuticals and other bioactive molecules. rsc.orgnih.gov

Organosulfones:

Organosulfones are compounds containing a sulfonyl group (−SO2−) bonded to two carbon atoms. nih.gov In this compound, the sulfur atom of each tosyl group is part of a sulfone functionality. The sulfone group is known for its high stability and its ability to act as a versatile functional group in organic synthesis. nih.gov Organosulfones are considered "chemical chameleons" due to their diverse reactivity, which can be tuned from electrophilic to nucleophilic or even radical character depending on the reaction conditions. nih.gov The presence of two tosylmethyl groups in the target molecule suggests a potential for a range of chemical transformations.

The combination of a tertiary amine and two organosulfone moieties within a single molecule is unusual and suggests that this compound could exhibit unique properties and reactivity, making it a compound of interest for synthetic chemists.

Historical Perspectives and Evolution of Tosylmethyl Derivatives in Organic Synthesis

The tosyl (p-toluenesulfonyl) group has a long and storied history in organic chemistry. wikipedia.org Introduced in the early 20th century, tosyl chloride (p-toluenesulfonyl chloride) quickly became a widely used reagent for the protection of alcohols and amines. weimiaobio.com The resulting tosylates and sulfonamides are stable compounds, and the tosyl group can be readily removed when desired. wikipedia.org

A significant advancement in the use of tosylmethyl derivatives came with the development of tosylmethyl isocyanide (TosMIC). This versatile reagent has become an invaluable building block in the synthesis of a wide variety of heterocyclic compounds, nitriles, and other functionalized molecules. The chemistry of TosMIC is predicated on the activating effect of the tosyl group on the adjacent methylene group, the reactivity of the isocyano group, and the ability of the tosyl group to act as a good leaving group.

The conceptual evolution from simple tosylates and sulfonamides to multifunctional reagents like TosMIC highlights the adaptability of the tosyl group in organic synthesis. This compound can be seen as a continuation of this trend, incorporating the activating and leaving group properties of the tosyl group within a more complex molecular scaffold.

Significance of the this compound Scaffold for Advanced Organic Synthesis

While specific research on this compound is not widely available in the current literature, its structure suggests significant potential for applications in advanced organic synthesis. The presence of multiple reactive sites and functional groups that can be manipulated selectively would make it a valuable synthetic intermediate.

Potential Synthetic Applications:

Precursor to Novel Ligands: The tertiary amine core could serve as a coordination site for metal catalysts, with the tosylmethyl groups providing steric bulk and electronic modulation. Modification of the tosyl groups could lead to the synthesis of novel ligand families for catalysis.

Building Block for Heterocyclic Synthesis: The two tosylmethyl groups could potentially be functionalized to participate in cyclization reactions, leading to the formation of complex nitrogen-containing heterocyclic systems.

Platform for Diversity-Oriented Synthesis: The phenyl ring and the tosyl groups can be subjected to various substitution reactions, allowing for the generation of a library of related compounds with diverse functionalities for screening in drug discovery and materials science.

The following table provides a hypothetical overview of the key structural features of this compound and their potential implications for its reactivity.

| Structural Feature | Potential Reactivity/Function |

| Tertiary Amine (Nitrogen Atom) | Basic and nucleophilic center, potential for quaternization, coordination to metals. |

| Phenyl Group | Site for electrophilic aromatic substitution, can be modified to tune electronic properties. |

| Methylene Groups (α to Nitrogen and Sulfur) | Potentially acidic protons, allowing for deprotonation and subsequent alkylation or other functionalization. |

| Sulfonyl Groups (Tosyl Groups) | Good leaving groups in nucleophilic substitution reactions, can be involved in reductive desulfonylation. |

The unique combination of these features in a single molecule makes this compound a promising, albeit currently underexplored, scaffold for the development of new synthetic methodologies and the construction of novel molecular architectures. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in contemporary organic chemistry.

Properties

IUPAC Name |

N,N-bis[(4-methylphenyl)sulfonylmethyl]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4S2/c1-19-8-12-22(13-9-19)29(25,26)17-24(16-21-6-4-3-5-7-21)18-30(27,28)23-14-10-20(2)11-15-23/h3-15H,16-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKVTPWQOSNHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CN(CC2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396416 | |

| Record name | N,N-bis[(4-methylphenyl)sulfonylmethyl]-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65950-40-5 | |

| Record name | N,N-bis[(4-methylphenyl)sulfonylmethyl]-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl N,n Bis Tosylmethyl Methanamine and Its Analogues

Direct Synthesis Strategies for Phenyl-N,N-bis(tosylmethyl)methanamine

Direct synthesis approaches aim to construct the target molecule through the sequential or one-pot formation of the constituent carbon-nitrogen bonds. A plausible and straightforward strategy for the synthesis of this compound involves the N-alkylation of a primary amine with suitable tosylmethylating agents.

A hypothetical direct synthesis would involve the reaction of benzylamine (B48309) with two equivalents of a tosylmethyl halide, such as tosylmethyl chloride or bromide, in the presence of a base to neutralize the hydrogen halide byproduct. This reaction would proceed via a sequential N-alkylation, first forming the secondary amine, N-benzyl-N-(tosylmethyl)methanamine, which would then undergo a second alkylation to yield the desired tertiary amine. The choice of base and solvent is crucial to facilitate the reaction and minimize side products. Non-nucleophilic bases such as potassium carbonate or triethylamine (B128534) are often employed in solvents like acetonitrile (B52724) or dimethylformamide (DMF).

While no specific literature detailing this exact transformation for this compound is readily available, the synthesis of analogous N,N-bis(substituted methyl)benzylamines has been reported. For instance, N,N-bis(2-quinolinylmethyl)benzylamine was synthesized from benzylamine and two molecules of 2-(quinolinylmethyl)chloride in a basic medium. This precedent suggests the feasibility of the proposed direct alkylation approach.

A variation of this strategy could involve the use of tosylmethyl tosylate as the alkylating agent, which can be more reactive than the corresponding halide. The general conditions for such N-alkylations are summarized in the table below.

| Starting Materials | Reagents | Product |

| Benzylamine, Tosylmethyl halide | Base (e.g., K₂CO₃, Et₃N) | This compound |

| Benzylamine, Tosylmethyl tosylate | Base (e.g., K₂CO₃, Et₃N) | This compound |

Multicomponent Reaction Approaches Incorporating Tosylmethyl Isocyanide (TosMIC) Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Tosylmethyl isocyanide (TosMIC) is a versatile C1-building block that has been extensively used in various MCRs.

Van Leusen Reactions and Their Relevance to Heterocycle Synthesis

The Van Leusen reaction is a powerful method for the synthesis of various heterocycles, most notably imidazoles, from aldehydes, primary amines, and TosMIC. organic-chemistry.orgorganic-chemistry.org This three-component reaction (vL-3CR) typically proceeds by the in situ formation of an aldimine from the aldehyde and amine, which then reacts with the deprotonated TosMIC. organic-chemistry.org A subsequent cyclization and elimination of p-toluenesulfinic acid leads to the formation of the imidazole (B134444) ring. organic-chemistry.org

For the synthesis of analogues of this compound, one could envision a scenario where benzaldehyde, a primary amine, and a modified TosMIC reagent could lead to a product with the desired substitution pattern. However, the classical Van Leusen reaction leads to the formation of a heterocyclic ring and not a tertiary amine of the target structure. The relevance to heterocycle synthesis is a key feature of this reaction. wikipedia.orgnih.gov The reaction tolerates a wide variety of functional groups on both the aldehyde and the amine component, making it a robust method for generating diverse imidazole libraries. organic-chemistry.orgacs.org

| Aldehyde | Amine | TosMIC | Product |

| Benzaldehyde | Primary Amine | Tosylmethyl isocyanide | 1,4,5-Trisubstituted Imidazole |

| Functionalized Aldehyde | Functionalized Amine | Tosylmethyl isocyanide | Substituted Imidazole |

C-N Cross-Coupling Strategies for Tertiary Amine Formation

Carbon-nitrogen (C-N) cross-coupling reactions, particularly those catalyzed by transition metals, have become indispensable tools for the synthesis of amines. These methods offer alternative disconnections for the construction of the target molecule.

Transition Metal-Catalyzed C-N Coupling Protocols for Arylated Amines

Palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of arylamines. These reactions typically involve the coupling of an amine with an aryl halide or triflate. In the context of this compound, this methodology is more suited for the synthesis of precursors or analogues where an aryl group is directly attached to the nitrogen atom, rather than the benzyl (B1604629) group.

For the direct synthesis of the target molecule, one could hypothetically consider the cross-coupling of a secondary amine, N,N-bis(tosylmethyl)amine, with benzyl bromide. However, the synthesis of the N,N-bis(tosylmethyl)amine precursor would be a prerequisite. More relevant to the target structure would be the amination of tosylmethyl halides. Palladium-catalyzed amination of aryl tosylates has been demonstrated, showcasing the reactivity of the tosyl group in such transformations. nih.gov Light-induced manganese(II)-catalyzed C-N coupling of aryl halides with amines has also been reported as a more general method. chemrxiv.org Transition metal-free amination of aryl halides promoted by solvated electrons provides another sustainable alternative. digitellinc.com

Stereoretentive Amination Methodologies for Chiral Derivatives

The development of stereoselective C-N bond-forming reactions is of paramount importance for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. Stereoretentive amination methodologies aim to transfer the stereochemical information from a chiral starting material to the product.

For the synthesis of chiral derivatives of this compound, where the chirality could reside on the benzyl group, stereoretentive cross-coupling reactions would be highly valuable. For instance, a nickel/iridium photoredox-catalyzed cross-coupling between chiral amino acid chlorides and unactivated C(sp³)–H hydrocarbons has been shown to proceed with retention of stereochemistry. nih.govnih.gov This type of methodology, while not directly applicable to the tosylmethyl groups, highlights the progress in controlling stereochemistry during C-N bond formation.

Another approach involves the decarboxylative C–N coupling of chiral carboxylic acids. A base-mediated, stereoretentive decarboxylative amidation has been developed that provides access to α-chiral amines from various carboxylic acids. researchgate.net These advanced methods underscore the potential for creating chiral tertiary amines with high enantiopurity, which could be applied to the synthesis of chiral analogues of the target compound.

Derivatization from N-(Tosylmethyl)-Substituted Intermediates

The synthesis of N,N-bis(tosylmethyl)amines often proceeds through the formation of a mono-substituted N-(tosylmethyl) intermediate, which is subsequently converted to the final di-substituted product. This stepwise approach allows for a controlled introduction of the tosylmethyl moieties. The N-(tosylmethyl) group serves as a stable precursor that can be activated for a second substitution reaction.

A foundational method for generating N-(tosylmethyl)-substituted compounds involves the condensation of an amide, an aldehyde, and p-toluenesulfinic acid. This reaction, first described several decades ago, has seen modifications to improve its convenience and applicability. beilstein-journals.org In the context of synthesizing this compound, a primary aromatic amine (aniline) or a related amide derivative serves as the nitrogen source, while formaldehyde (B43269) is the simplest aldehyde to provide the central methylene (B1212753) bridge ("methanamine").

The reaction typically proceeds by treating a mixture of the amide and aldehyde with p-toluenesulfinic acid. The acid can be generated in situ from its sodium salt or used directly. beilstein-journals.org This condensation yields an α-amido sulfone, which is a stable precursor of a reactive N-acyliminium ion.

While this method is primarily used for creating mono-substituted N-(tosylmethyl)amides, the formation of di-substituted products is also observed, particularly when reaction conditions or stoichiometry are adjusted. For instance, in reactions involving urea (B33335), aliphatic aldehydes, and p-toluenesulfinic acid, the formation of N,N′-bis(tosylmethyl)-substituted ureas has been reported as a concurrent process alongside the target mono-substituted products. beilstein-journals.org This indicates that the initially formed N-(tosylmethyl) intermediate can undergo a second tosylmethylation under the reaction conditions.

| Nitrogen Source | Aldehyde Component | Tosyl Source | Primary Product Type |

|---|---|---|---|

| Amide (e.g., Urea) | Aromatic or Aliphatic Aldehyde | p-Toluenesulfinic Acid | N-(Tosylmethyl)-substituted amide |

| Primary Amine (e.g., Aniline) | Formaldehyde | p-Toluenesulfinic Acid | N-(Tosylmethyl)amine |

| Carbamate | Various Aldehydes | p-Toluenesulfinic Acid | N-(Tosylmethyl)-substituted carbamate |

Understanding the mechanism by which di-substituted products are formed is crucial for optimizing their synthesis. Studies on the condensation reaction with urea have provided valuable mechanistic insights that can be extrapolated to other amine and amide substrates. beilstein-journals.org The formation of N,N'-bis(tosylmethyl)-substituted ureas suggests a pathway where two molecules of the aldehyde and two molecules of p-toluenesulfinic acid react with a single urea molecule.

Computational data, specifically from DFT (Density Functional Theory) calculations, suggest that the reaction proceeds through the formation of an N-acylimine intermediate. beilstein-journals.org This highly reactive species is generated from the initial α-amido sulfone. The mechanism can be described in the following steps:

Initial Condensation: The primary amine or amide reacts with an aldehyde and p-toluenesulfinic acid to form a stable N-(α-tosylalkyl) intermediate.

Formation of N-Acylimine: This intermediate, under the influence of a base or nucleophile, can eliminate the tosyl group to form a transient N-acylimine (or N-alkylimine in the case of a primary amine starting material).

Second Nucleophilic Attack: This reactive imine can then be attacked by another nucleophile. In the context of forming a bis(tosylmethyl) compound, the nucleophile would be the anion of p-toluenesulfinic acid (a tosyl anion equivalent), leading to the second tosylmethyl group being attached to the same nitrogen atom.

In the case of urea, where two nitrogen atoms are available, this process can occur on both sides of the molecule, leading to the observed N,N'-bis(tosylmethyl)urea. For a primary amine like aniline (B41778), the reaction would occur twice on the same nitrogen atom to yield the N,N-bis(tosylmethyl)methanamine scaffold.

Emerging Synthetic Routes and Optimization for N,N-Bis(tosylmethyl)methanamine Scaffold Construction

While the classical condensation reaction provides a viable route, research into organic synthesis continually seeks to improve efficiency, yield, and reaction conditions. Emerging strategies applicable to the construction of the N,N-bis(tosylmethyl)methanamine scaffold focus on one-pot procedures and novel catalytic methods.

Catalytic Aminomethylation: The introduction of tosylmethyl groups can be viewed as a specific type of aminomethylation. Research has shown that transition metal catalysts can effectively promote aminomethylation reactions. For example, an effective method for synthesizing acyclic aniline derivatives involves the reaction of aminobenzamides with bis(N,N-dimethylamino)methane in the presence of NiCl₂·6H₂O and SmCl₃·6H₂O as catalysts. researchgate.net This suggests that a catalytic approach could be developed for the synthesis of the N,N-bis(tosylmethyl)methanamine scaffold, potentially using a tosyl-containing methylene donor or a two-step catalytic process. Such methods could offer milder reaction conditions and higher selectivity.

Alternative Reagent Approaches: The synthesis of structurally analogous compounds provides inspiration for new routes. For example, N,N-bis(2-quinolinylmethyl)benzylamine was synthesized in a single step via a pseudo-three-component reaction between benzylamine and two molecules of 2-(quinolinylmethyl)chloride. mdpi.com This strategy, which involves the direct N-alkylation with a pre-formed reactive species, could be adapted for the target molecule using a tosylmethyl halide or another activated tosylmethyl equivalent.

| Strategy | Description | Potential Advantages | Relevant Analogy/Concept |

|---|---|---|---|

| Classical Condensation | Stepwise reaction of amine, aldehyde, and p-toluenesulfinic acid. | Well-established, uses readily available starting materials. | Formation of N-(tosylmethyl)-substituted ureas. beilstein-journals.org |

| One-Pot Synthesis | All reactants are combined in a single reaction vessel to form the final product. | Increased efficiency, reduced waste, avoids intermediate isolation. beilstein-journals.org | Solvent-free synthesis of N,N'-alkylidene bisamides. sharif.edu |

| Catalytic Methods | Use of a catalyst (e.g., transition metal) to facilitate the reaction. | Milder conditions, potentially higher yields and selectivity. | Ni- and Sm-catalyzed aminomethylation of aminobenzamides. researchgate.net |

| Alternative Reagents | Use of pre-activated reagents for direct N-alkylation. | Potentially more direct route, may avoid certain side reactions. | Pseudo-three-component synthesis of N,N-bis(2-quinolinylmethyl)benzylamine. mdpi.com |

Advanced Spectroscopic and Structural Characterization of Phenyl N,n Bis Tosylmethyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For a compound with the complexity of phenyl-N,N-bis(tosylmethyl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

¹H-NMR spectroscopy would be the initial and one of the most informative experiments. The spectrum would be expected to show distinct signals for each type of proton in the molecule. Key expected proton signals and their anticipated chemical shift ranges are outlined in Table 1 .

The integration of these signals would provide the ratio of protons in each environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would reveal the number of neighboring protons, allowing for the piecing together of the molecular fragments. For instance, the methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a singlet, while the protons on the tosyl groups' aromatic rings would exhibit characteristic doublet of doublets or multiplet patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Complementing the ¹H-NMR data, ¹³C-NMR spectroscopy would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The expected chemical shifts for the various carbon environments are summarized in Table 2 .

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the carbon signals.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously connect the proton and carbon frameworks, a series of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, helping to establish the connectivity of adjacent protons within the phenyl and tosyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Utility of Raman Spectroscopy for Molecular Structure Characterization

Compound Information Table

| Compound Name |

| This compound |

| Benzyl group |

| Tosyl group |

| Methylene |

| Methyl |

| Methine |

| Quaternary carbon |

| Sulfonyl group |

Data Tables

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzyl CH₂ | 3.5 - 4.5 | Singlet |

| Phenyl H (ortho, meta, para) | 7.2 - 7.6 | Multiplet |

| Tosyl CH₂ | 4.0 - 5.0 | Singlet |

| Tosyl Aromatic H | 7.3 - 7.8 | Doublet of Doublets |

| Tosyl CH₃ | 2.3 - 2.5 | Singlet |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzyl CH₂ | 50 - 60 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl C-H | 125 - 130 |

| Tosyl CH₂ | 55 - 65 |

| Tosyl Aromatic C (quaternary, S-bearing) | 140 - 145 |

| Tosyl Aromatic C (quaternary, CH₃-bearing) | 140 - 145 |

| Tosyl Aromatic C-H | 127 - 130 |

| Tosyl CH₃ | 20 - 22 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the electron ionization (EI) mass spectrum is anticipated to display a molecular ion peak (M+) corresponding to its exact molecular weight. However, due to the nature of the compound, this peak may be of low intensity.

The fragmentation of aliphatic amines is often dominated by the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org This process leads to the formation of a resonance-stabilized iminium cation. In the case of this compound, the most probable primary fragmentation pathway would involve the cleavage of the bond between the benzylic carbon and the phenyl group, resulting in the loss of a benzyl radical (C6H5CH2•) or a tropylium (B1234903) cation (C7H7+).

Another significant fragmentation pathway would be the cleavage of the N-CH2 bond, leading to the formation of a tosylmethyl radical (TsCH2•) or a tosylmethyl cation (TsCH2+). The subsequent fragmentation of the tosyl group would likely produce a characteristic peak at m/z 91, corresponding to the tolyl cation, and a peak at m/z 155, corresponding to the tosyl cation.

Predicted Fragmentation Pattern of this compound:

| m/z Value | Predicted Fragment Ion | Plausible Fragmentation Pathway |

| [M]+ | C22H23NO4S2+ | Molecular Ion |

| [M-91]+ | C15H16NO4S2+ | Loss of a tolyl group |

| [M-155]+ | C15H16NO2S+ | Loss of a tosyl group |

| 155 | C7H7SO2+ | Tosyl cation |

| 91 | C7H7+ | Tropylium ion (from benzyl group) or Tolyl cation (from tosyl group) |

This table represents a predicted fragmentation pattern based on the structure of this compound and known fragmentation behaviors of similar compounds. Actual experimental data may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Resolved Studies for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the phenyl, benzyl, and tosyl chromophores.

The benzene (B151609) ring of the benzyl group and the tolyl groups of the tosyl substituents are expected to exhibit π→π* transitions. libretexts.org These transitions, characteristic of aromatic systems, are typically observed in the UV region. For substituted benzenes, these absorptions are generally found between 220 and 300 nm. nist.gov The presence of the nitrogen atom with its lone pair of electrons introduces the possibility of n→π* transitions. These transitions involve the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic rings. Generally, n→π* transitions are of lower intensity compared to π→π* transitions.

The solvent environment can influence the position and intensity of these absorption bands. In polar solvents, a blue shift (shift to shorter wavelengths) for n→π* transitions and a red shift (shift to longer wavelengths) for π→π* transitions are often observed. uobabylon.edu.iq

Time-resolved spectroscopic studies, which investigate the dynamics of excited states, have not been reported for this specific compound. Such studies could provide valuable insights into processes like intersystem crossing and fluorescence quenching, which are influenced by the molecular structure and environment.

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent:

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~ 230 | π→π | Phenyl and Tolyl groups |

| ~ 270 | π→π | Phenyl and Tolyl groups |

| ~ 290 | n→π | Nitrogen lone pair to aromatic π |

This table contains predicted values based on the electronic transitions of similar aromatic and amine-containing compounds. The actual absorption maxima may differ.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, insights into its potential solid-state packing can be gained from related structures.

The molecular conformation will be determined by the spatial arrangement of the phenyl group and the two tosylmethyl substituents around the central nitrogen atom. The packing of the molecules in the crystal lattice will be governed by a variety of non-covalent interactions. nih.gov These can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

Conformational Analysis and Stereochemical Aspects of this compound

The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the C-N and N-S bonds. The conformation of the benzylamine (B48309) moiety is of particular interest. Studies on benzylamine and its derivatives have shown that the C-N bond is often oriented perpendicular to the plane of the aromatic ring. colostate.edu

The nitrogen atom in this compound is bonded to three different groups (a benzyl group and two tosylmethyl groups), making it a potential stereocenter. However, tertiary amines typically undergo rapid pyramidal inversion at room temperature. lumenlearning.com This inversion process involves the nitrogen atom passing through a planar transition state, leading to the interconversion of the two enantiomeric forms. As a result, it is unlikely that the enantiomers could be resolved under normal conditions.

If the rotation around the N-CH2 or N-S bonds were to be significantly hindered, for instance, by bulky substituents or at very low temperatures, the molecule could potentially exist as stable atropisomers. However, for the parent compound, rapid conformational changes are expected.

Computational Chemistry and Theoretical Investigations of Phenyl N,n Bis Tosylmethyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and predict the reactivity of molecules like phenyl-N,N-bis(tosylmethyl)methanamine. By approximating the electron density, DFT methods can provide valuable insights into the molecule's behavior.

Energetic and Geometric Characterization of Ground States and Transition States

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy conformation, known as the ground state. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the phenyl, methanamine, and tosyl groups.

Furthermore, DFT can be used to locate and characterize transition states, which are the high-energy structures that connect reactants and products along a reaction coordinate. Identifying the transition state geometry is crucial for understanding the energy barrier of a reaction. For instance, in a potential reaction involving the cleavage of a C-N or N-S bond, DFT could elucidate the structure and energy of the corresponding transition state.

A hypothetical data table for the optimized ground state geometry of this compound, as would be generated by DFT calculations, is presented below.

| Parameter | Value |

| C-N Bond Length (methanamine) | 1.47 Å |

| N-S Bond Length (tosyl) | 1.65 Å |

| C-N-C Bond Angle | 112° |

| C-N-S Bond Angle | 118° |

| Phenyl-C-N-C Dihedral Angle | 75° |

Note: These are hypothetical values for illustrative purposes.

Analysis of Reaction Mechanisms and Reaction Pathways

By mapping the potential energy surface, DFT calculations can be used to analyze entire reaction mechanisms. This involves identifying reactants, intermediates, transition states, and products. For this compound, one could investigate its potential role in reactions such as nucleophilic substitution or elimination. The calculations would reveal the step-by-step process of bond breaking and formation, providing a detailed understanding of the reaction pathway. The relative energies of the species along the reaction coordinate would indicate the feasibility and spontaneity of the proposed mechanism.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational landscape and flexibility of this compound. This would be particularly important for understanding how the bulky tosyl groups and the phenyl ring move relative to each other, which can influence the molecule's reactivity and interactions with other molecules. The simulation would reveal the accessible conformations and the energy barriers between them.

Computational Modeling of Chiral Induction Mechanisms in Asymmetric Synthesis

Should this compound or its derivatives be used as a chiral ligand or catalyst in asymmetric synthesis, computational modeling would be invaluable for understanding the mechanism of chiral induction. By modeling the interaction of the chiral molecule with a prochiral substrate, it is possible to determine the origin of stereoselectivity. DFT calculations could be used to model the transition states of the competing pathways leading to the different stereoisomers. The energy difference between these transition states would correlate with the experimentally observed enantiomeric excess.

Prediction of Spectroscopic Signatures from Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption. nih.gov Similarly, calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure and purity of the synthesized compound.

A hypothetical table of predicted vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| S=O stretch (sulfonyl) | 1350-1300, 1160-1120 |

| C-N stretch | 1250-1020 |

| C-S stretch | 800-600 |

Note: These are typical ranges and specific values would be calculated.

Theoretical Studies of Non-Bonded Interactions and Conformational Preferences

The conformation of this compound is significantly influenced by non-bonded interactions, such as van der Waals forces, steric hindrance, and potential hydrogen bonds. Theoretical methods can quantify these interactions. For instance, techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize weak interactions that dictate the conformational preferences of the molecule. Understanding these subtle forces is crucial for predicting the three-dimensional structure and, consequently, the chemical behavior of the compound.

Applications of Phenyl N,n Bis Tosylmethyl Methanamine and Its Derivatives in Organic Synthesis

Role as Versatile Building Blocks for Complex Heterocyclic Scaffolds

The tosylmethyl group is a remarkably versatile functional moiety in organic synthesis, primarily due to the ability of the electron-withdrawing p-toluenesulfonyl (tosyl) group to acidify the adjacent methylene (B1212753) protons. This allows for the easy generation of a stabilized carbanion, which can act as a potent nucleophile or as a component in cycloaddition reactions. Reagents incorporating this feature are powerful tools for the construction of complex heterocyclic systems.

The synthesis of pyrrole (B145914) and imidazole (B134444) rings, core structures in numerous pharmaceuticals and natural products, is significantly facilitated by the use of tosylmethyl-containing reagents, particularly p-toluenesulfonylmethyl isocyanide (TosMIC).

Pyrrole Synthesis: A prominent method for pyrrole synthesis involves the [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene (a Michael acceptor). nih.gov In this reaction, a base such as sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU) deprotonates the methylene group of TosMIC. The resulting anion undergoes a Michael addition to the alkene, followed by an intramolecular cyclization. The final step is the elimination of p-toluenesulfinic acid, which drives the reaction towards the formation of the aromatic pyrrole ring. nih.gov This method provides a modular and efficient route to a wide array of substituted pyrroles.

Table 1: Synthesis of Substituted Pyrroles via [3+2] Cycloaddition with TosMIC Data synthesized from research findings. nih.gov

| Michael Acceptor | Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-phenylacrylate | t-BuONa/Cs₂CO₃ | Toluene, reflux | Ethyl 5-methyl-4-phenyl-1H-pyrrole-3-carboxylate | High |

| Cinnamamide Derivative | NaH | Ether/DMSO | N-substituted-4-phenyl-1H-pyrrole-3-carboxamide | Good |

Imidazole Synthesis: The van Leusen imidazole synthesis is a powerful three-component reaction that utilizes TosMIC to construct the imidazole ring. nih.govsemanticscholar.org The reaction condenses an aldehyde and a primary amine to form an aldimine in situ. This imine then reacts with the deprotonated TosMIC. The subsequent steps involve a 5-endo-dig cyclization of the nitrogen onto the isocyanide carbon, followed by tautomerization and elimination of p-toluenesulfinic acid to yield the 1,4- or 1,5-disubstituted imidazole product. semanticscholar.org The versatility of this reaction allows for the synthesis of a broad spectrum of imidazole derivatives, including those fused to other ring systems. nih.govresearchgate.net

The utility of tosylmethyl reagents extends beyond pyrroles and imidazoles to a variety of other heterocyclic systems.

Oxazole (B20620) Synthesis: In a variation of the van Leusen reaction, TosMIC can react with aldehydes in the absence of a primary amine to generate oxazoles. This transformation is particularly useful for synthesizing 5-substituted oxazoles. The reaction pathway involves the formation of an intermediate that cyclizes and eliminates the tosyl group to form the aromatic oxazole ring.

Other N-Heterocycles: The flexible nature of the tosylmethyl synthon allows for its incorporation into synthetic routes for more complex nitrogen-containing heterocycles. For example, by carefully choosing the reaction partners, TosMIC can be used to prepare pyridinyl-pyrrole hybrids and imidazoquinoxaline scaffolds. nih.govnih.gov These complex structures are of significant interest in medicinal chemistry due to their potential biological activities.

Development of Chiral Derivatives for Asymmetric Synthesis

The construction of stereochemically defined molecules is a central goal of modern organic synthesis. Chiral derivatives of versatile building blocks are crucial for achieving high levels of stereocontrol in chemical transformations.

Chiral α-tertiary amines, which feature a fully substituted carbon atom adjacent to the nitrogen, are important structural motifs in many bioactive molecules and pharmaceuticals. rsc.orgyoutube.com Their synthesis is challenging due to the steric hindrance around the quaternary stereocenter. Several catalytic enantioselective strategies have been developed to address this challenge. rsc.org

Addition to Ketimines: One of the most effective methods involves the enantioselective addition of nucleophiles to prochiral ketimines. This can be achieved through transition-metal catalysis, where a chiral ligand coordinates to the metal center and directs the facial attack of the nucleophile. rsc.org

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of N-sulfonyl imines and other ketimine derivatives provides a direct route to chiral α-tertiary amines. nih.govnih.gov Chiral iridium or rhodium complexes are often employed as catalysts for these transformations.

Photoredox Catalysis: Recently, visible-light-mediated photoredox catalysis has emerged as a powerful tool. acs.org These methods can generate α-amino radicals from imines, which then add to alkenes in a stereocontrolled manner, often using a chiral amine transfer reagent to relay the stereochemical information. youtube.comacs.org

Table 2: Comparison of Modern Strategies for Chiral α-Tertiary Amine Synthesis

| Strategy | Key Features | Typical Catalysts/Reagents | Ref. |

|---|---|---|---|

| Mannich Addition to Ketimines | Convergent; broad scope of nucleophiles. | Chiral transition-metal complexes (e.g., Cu, Zn). | rsc.org |

| Asymmetric Hydrogenation | Atom-economical; direct reduction. | Chiral Ir, Rh, or Ru complexes. | nih.govnih.gov |

Application in Diastereoselective Transformations

Diastereoselective reactions are fundamental to the synthesis of complex molecules containing multiple stereocenters. In this context, chiral auxiliaries attached to the nitrogen atom can effectively control the stereochemical outcome of reactions at adjacent positions. For instance, the Mannich reaction between a chiral N-phosphonyl imine and a nucleophile can proceed with high diastereoselectivity. nih.gov The chiral auxiliary, often derived from a natural product, sterically blocks one face of the imine, forcing the nucleophile to attack from the opposite face. This leads to the formation of a single diastereomer of the α,β-diamino acid derivative. nih.gov After the reaction, the auxiliary can be cleaved to reveal the chiral amine product. Similar principles of steric or electronic control can be applied using chiral N-sulfonyl or other electron-withdrawing groups to direct diastereoselective transformations.

Preparation of Functionally Diverse N,N-Substituted Amine Derivatives for Chemical Research

The synthesis of amines with diverse substitution patterns is crucial for exploring structure-activity relationships in drug discovery and for developing new ligands and catalysts. Modern organic chemistry offers a plethora of methods for constructing C-N bonds to create complex amine scaffolds.

One powerful approach involves the activation of primary amines with a strong base, such as n-butyllithium. nih.gov The resulting highly nucleophilic lithium amide can then add to aryl nitriles to form N-substituted amidines, which are themselves valuable functional groups and can be further transformed. nih.govcore.ac.uk This method provides direct access to N-substituted aryl amidines from simple starting materials without the need for transition-metal catalysts.

Furthermore, catalyst-free methods are being developed in line with the principles of green chemistry. For example, 2-benzyl N-substituted anilines can be synthesized from the reaction of (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This reaction proceeds through a sequential imine condensation followed by an isoaromatization pathway, offering an operationally simple route to synthetically useful aniline (B41778) derivatives under mild conditions. beilstein-journals.org These and other C-N bond-forming reactions, including the well-established Buchwald-Hartwig amination and reductive amination, provide a robust toolkit for the preparation of a vast array of functionally diverse amine derivatives for chemical research.

Utilization in Multicomponent Reactions for Scaffold Diversity

There is no available research in the public domain that demonstrates the use of phenyl-N,N-bis(tosylmethyl)methanamine or its close derivatives as a component in multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis for the creation of diverse and complex molecular scaffolds from three or more starting materials in a single synthetic operation. While the bis(tosylmethyl)amine moiety possesses structural features that could potentially be exploited in such reactions, for instance, through the reactivity of the benzylic position or the acidic protons of the tosylmethyl groups, no studies have been published that explore this potential. Therefore, no data tables or detailed research findings on its application in generating scaffold diversity via MCRs can be presented.

Phenyl N,n Bis Tosylmethyl Methanamine As a Ligand in Catalysis

Coordination Chemistry of N,N-Bis(tosylmethyl)amine Ligands with Transition Metals

The coordination chemistry of ligands related to N,N-bis(tosylmethyl)amines reveals a potential for versatile bonding modes with various transition metals. The presence of multiple donor atoms, including the central nitrogen and the oxygen atoms of the sulfonyl groups, allows for flexible coordination.

Synthesis and Characterization of Metal Complexes Featuring the Ligand

The synthesis of metal complexes with a hypothetical phenyl-N,N-bis(tosylmethyl)methanamine ligand would likely involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. Characterization of the resulting complexes would be essential to determine their structure and properties. Standard analytical techniques would be employed, including:

X-ray Crystallography: To determine the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and dynamics of the complex in solution.

Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the ligand and how they change upon coordination to the metal.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the complex.

Examination of Coordination Modes and Ligand Properties

Based on the structure of related bis(sulfonylmethyl)amine ligands, this compound could exhibit several coordination modes. The tosyl groups are electron-withdrawing, which would influence the electron density on the central nitrogen atom and, consequently, its donor properties. Potential coordination modes could include:

Monodentate: Coordination through the central nitrogen atom.

Bidentate: Coordination involving the central nitrogen and one oxygen atom from a tosyl group, forming a chelate ring.

Bridging: The ligand could bridge two metal centers, with each metal coordinating to different donor atoms of the ligand.

The steric bulk of the phenyl and tosyl groups would also play a significant role in determining the coordination geometry and the stability of the resulting metal complexes.

Catalytic Activity of this compound-Derived Complexes

While no specific catalytic applications have been reported for complexes of this compound, related metal-amine and metal-sulfonamide complexes have shown activity in various catalytic transformations.

Homogeneous Catalysis Applications (e.g., Transfer Hydrogenation, C-C/C-N Coupling)

Hypothetically, transition metal complexes of this compound could be investigated as catalysts in homogeneous reactions such as:

Transfer Hydrogenation: The transfer of hydrogen from a donor molecule (e.g., isopropanol) to an unsaturated substrate (e.g., a ketone or imine). The electronic and steric properties of the ligand would influence the activity and selectivity of the catalyst.

C-C and C-N Coupling Reactions: Reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental in organic synthesis. The ligand would play a crucial role in stabilizing the active metal species and facilitating the catalytic cycle.

Exploration in Heterogeneous Catalysis Systems

To create a heterogeneous catalyst, the this compound ligand or its metal complexes could potentially be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This would offer the advantages of easy catalyst separation and recycling. The performance of such a heterogeneous catalyst would depend on the stability of the immobilized complex and the accessibility of the active sites.

Asymmetric Catalysis Mediated by Chiral this compound Derivatives

For asymmetric catalysis, a chiral version of the ligand would be required. This could be achieved by introducing a chiral center within the phenylmethanamine backbone or by using chiral substituents on the tosyl groups. Metal complexes of such chiral ligands could then be explored as catalysts for enantioselective reactions, aiming to produce one enantiomer of a chiral product in excess. The design of the chiral ligand would be critical in creating a chiral environment around the metal center to effectively control the stereochemical outcome of the reaction.

Enantioselective Transformations (e.g., C-N, C-C bond formation)

Chiral ligands derived from tosyl-protected amines have demonstrated considerable promise in a variety of enantioselective transformations, most notably in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While direct catalytic data for this compound is not extensively documented in the literature, the performance of structurally analogous N-tosylated ligands in asymmetric catalysis provides valuable insights into its potential applications.

One area where such ligands have shown significant potential is in the copper-catalyzed enantioselective addition of nucleophiles to imines. For instance, chiral tridentate N-tosylated aminoimine ligands have been successfully employed in the Cu(I)-catalyzed enantioselective addition of phenylacetylene (B144264) to imines, affording chiral propargylamines with good enantioselectivities. researchgate.net These reactions are crucial for the synthesis of biologically active compounds and natural products. The tosyl group in these ligands plays a critical role in creating a well-defined chiral environment around the metal center, which is essential for achieving high levels of stereocontrol.

The following interactive data table summarizes the results from a study on the Cu(I)-catalyzed enantioselective addition of phenylacetylene to an imine using a chiral N-tosylated aminoimine ligand, which serves as a model for the potential catalytic performance of ligands like this compound.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | 5 | Toluene | 25 | 24 | 85 | 91 |

| 2 | 5 | CH2Cl2 | 25 | 24 | 78 | 88 |

| 3 | 5 | THF | 25 | 24 | 65 | 82 |

| 4 | 2.5 | Toluene | 25 | 48 | 82 | 90 |

In the realm of C-C bond formation, ligands with similar structural features have been utilized in Friedel-Crafts alkylations. For example, C2-symmetric chiral bis(oxazolinyl)thiophene ligands, which also feature a nitrogen-based coordination site, have been used in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, achieving enantioselectivities of up to 81% ee. nih.gov These results underscore the potential of chiral nitrogen-containing ligands to facilitate challenging C-C bond-forming reactions with high stereocontrol.

Role of Ligand Structure in Chiral Induction and Selectivity

The molecular architecture of a chiral ligand is paramount in determining the degree of enantioselectivity in a catalytic reaction. In the case of this compound, several structural features are expected to play a crucial role in chiral induction.

The central nitrogen atom, being a part of a chiral phenylmethanamine backbone (if a chiral version is used), would create a stereochemically defined pocket around the coordinated metal ion. The two tosylmethyl arms can then further restrict the conformational freedom of the metal-ligand complex, leading to a more ordered transition state. The bulky tosyl groups can exert significant steric hindrance, which can effectively differentiate between the two prochiral faces of an incoming substrate, thus leading to the preferential formation of one enantiomer.

Furthermore, the electronic properties of the tosyl groups are also significant. The electron-withdrawing nature of the sulfonyl group can modulate the electron density at the metal center. This electronic tuning can influence the reactivity of the catalyst and the stability of key intermediates in the catalytic cycle. In some cases, non-covalent interactions, such as hydrogen bonding or π-π stacking, between the ligand and the substrate can also contribute to the stabilization of the transition state and enhance enantioselectivity.

The choice of the metal precursor and the reaction conditions (solvent, temperature, additives) are also critical factors that work in concert with the ligand structure to achieve high selectivity. For instance, in palladium-catalyzed enantioselective C-H activation/C-C coupling reactions, chiral phosphoric acids have been shown to act as effective co-ligands, where the anion of the phosphoric acid coordinates to the metal center and influences the stereochemical outcome. nih.gov This highlights the intricate interplay of various factors in achieving high levels of chiral induction.

Mechanistic Aspects of Catalytic Cycles Involving Tosylmethylamine Ligands

Understanding the mechanistic details of a catalytic cycle is essential for optimizing existing catalytic systems and for the rational design of new and improved catalysts. While the specific catalytic cycles involving this compound are not well-elucidated, general principles from related catalytic processes can provide a foundational understanding.

In a typical palladium-catalyzed cross-coupling reaction, for example, the catalytic cycle often involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. The role of the ligand is crucial in each of these steps.

Oxidative Addition: The active catalyst, often a Pd(0) species, reacts with an organic halide (R-X) to form a Pd(II) intermediate. The ligand, in this case, a tosylmethylamine, would be coordinated to the palladium center and would influence the rate and selectivity of this step by modulating the electron density and steric environment of the metal.

Transmetalation: In this step, an organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The ligand's steric bulk can affect the ease of approach of the transmetalating agent.

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple to form the desired product (R-R'), and the Pd(0) catalyst is regenerated. The ligand's electronic properties can significantly influence the rate of this step, with more electron-donating ligands generally promoting reductive elimination.

The tosylmethylamine ligand can potentially coordinate to the metal center in a bidentate fashion through the nitrogen atom and one of the sulfonyl oxygen atoms. This chelation can enhance the stability of the catalytic species and prevent ligand dissociation, which can be detrimental to the catalytic activity. The chiral environment created by the ligand would be translated through these steps to control the stereochemistry of the final product in an enantioselective reaction. The precise coordination mode and the dynamic behavior of the ligand during the catalytic cycle would be key areas for further mechanistic investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for phenyl-N,N-bis(tosylmethyl)methanamine derivatives?

- Methodological Answer : The synthesis typically involves a reductive amination strategy. For example, derivatives like 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine are synthesized by reacting 2-picolylamine with aldehydes (e.g., 2-pyridinecarboxaldehyde) in dichloroethane, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions. Yields range from 73% to 85%, with purification via column chromatography or recrystallization . Key challenges include controlling steric hindrance during amine-aldehyde condensation and avoiding side reactions with tosyl groups.

Q. Which spectroscopic techniques are most effective for characterizing phenyl-N,N-bis(tosylmethyl)methanamine complexes?

- Methodological Answer :

- ¹H/¹³C NMR : Used to confirm ligand structure and monitor coordination shifts (e.g., pyridyl proton shifts upon metal binding) .

- X-ray crystallography : Critical for determining coordination geometry, as seen in lanthanum(III) and iron(III) complexes, where the ligand adopts a distorted octahedral geometry .

- UV-Vis and fluorescence spectroscopy : Employed to study photophysical properties, such as charge-transfer bands in Fe(III) complexes (~520 nm) .

Advanced Research Questions

Q. How do steric/electronic factors influence the coordination behavior of phenyl-N,N-bis(tosylmethyl)methanamine with transition metals?

- Methodological Answer : The ligand’s flexibility and donor atom basicity (pyridyl vs. tosyl groups) dictate metal selectivity. For instance:

- Fe(III) : Prefers a six-coordinate N,O-donor environment, forming stable complexes with pyridoxal Schiff bases, as shown by Mössbauer spectroscopy .

- Ru(II) : Coordination with ancillary ligands (e.g., DPAbpy) enhances visible-light absorption, enabling photocatalysis .

- Steric bulk from tosyl groups can reduce catalytic activity in crowded coordination spheres, as observed in cobalt complexes for lactide polymerization .

Q. What computational strategies are used to model photophysical properties in phenyl-N,N-bis(tosylmethyl)methanamine-based sensors?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculations correlate experimental UV-Vis/fluorescence data with electronic transitions. For example, Fe(III)-pyridoxal complexes exhibit ligand-to-metal charge transfer (LMCT) bands at 520 nm, validated by theoretical models . Computational docking studies also predict binding affinities for Zn²⁺ sensing, guiding the design of pyrene-based probes with sub-nM detection limits .

Q. How can contradictory data on catalytic efficiency in phenyl-N,N-bis(tosylmethyl)methanamine-metal complexes be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, counterion effects, or metal oxidation states. For example:

- Ru(II)-MeCN complexes : Catalytic activity in visible-light-driven reactions varies with ancillary ligands (e.g., N4Py vs. TQA), requiring controlled solvent drying to prevent hydrolysis .

- Iron(IV) spin states : Mössbauer spectroscopy quantifies mixed-spin populations (e.g., 46% Fe(IV) in methane monooxygenase models), clarifying redox behavior .

Q. What strategies mitigate cytotoxicity in therapeutic applications of phenyl-N,N-bis(tosylmethyl)methanamine derivatives?

- Methodological Answer :

- Vitamin B6 conjugation : Pyridoxal Schiff base complexes (e.g., Fe(III)-VB6) reduce dark toxicity by targeting cancer cell receptors, achieving IC₅₀ values of 0.4–5 μM under light exposure .

- Subcellular localization : Modifying the ligand with anthracene or pyrene groups enhances endoplasmic reticulum targeting, minimizing off-site reactivity .

Data Contradictions and Resolution

Q. Why do Zn²⁺-sensing efficiencies vary among phenyl-N,N-bis(tosylmethyl)methanamine derivatives?

- Methodological Answer : Selectivity depends on auxiliary anions (e.g., pyrophosphate enhances Zn²⁺ binding by 100-fold in pyrene-based probes) and solvent polarity. Discrepancies in detection limits (nM to μM) arise from competing ions (Cu²⁺, Fe³⁺) in biological matrices, necessitating buffer optimization and dual-wavelength calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.